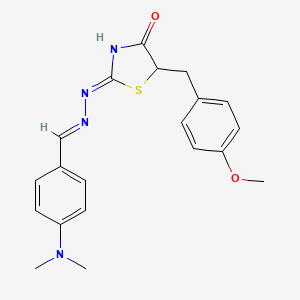
(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of 1,3,4-thiadiazole derivatives, which include “(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one”, has been a subject of interest in recent years. Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis and green chemistry have been employed to improve their selectivity, purity, product yield and pharmacokinetic activity .
Molecular Structure Analysis
The molecular structure of “(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one” is characterized by the presence of a thiazolidin-4-one ring, which is a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The molecule also contains a dimethylamino group and a methoxybenzyl group, which can contribute to its chemical reactivity and potential biological activity .
Chemical Reactions Analysis
The chemical reactions involving 1,3,4-thiadiazole derivatives, including “(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one”, are diverse and can lead to a wide range of products. For example, elemental sulfur can promote the cyclization of aryl hydrazones and aryl isothiocyanates, yielding 2-imino-1,3,4-thiadiazoles .
Aplicaciones Científicas De Investigación
Photodynamic Therapy Applications
The compound's derivatives have been explored for their potential in photodynamic therapy (PDT), a treatment modality for cancer. Research on zinc phthalocyanines substituted with new benzenesulfonamide derivative groups, including Schiff base-related structures, shows promising properties for PDT. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for Type II mechanisms in PDT, highlighting their potential as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Molecular Structure Analysis
Studies on supramolecular structures of thiazolidin-4-one derivatives, closely related to the specified compound, reveal insights into their hydrogen-bonded dimers, chains of rings, and sheet formations. Such structural characterizations are fundamental for understanding the chemical and physical properties of these compounds, which can impact their biological activity and synthesis processes (Delgado et al., 2005).
Antimicrobial and Anticancer Activities
Research into thiazolidin-4-one derivatives has shown that these compounds exhibit significant antimycobacterial, antimicrobial, and anticancer activities. For instance, some derivatives have demonstrated high inhibition rates against Mycobacterium tuberculosis H37Rv, making them potential candidates for treating tuberculosis and related infections (Küçükgüzel et al., 2002). Additionally, novel series of 4-thiazolidinone derivatives have been synthesized and evaluated for their antimicrobial and anticancer potentials, with some showing promising results in vitro against various cancer cell lines, underscoring their potential as anticancer agents (Deep et al., 2016).
Propiedades
IUPAC Name |
(2Z)-2-[(E)-[4-(dimethylamino)phenyl]methylidenehydrazinylidene]-5-[(4-methoxyphenyl)methyl]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O2S/c1-24(2)16-8-4-15(5-9-16)13-21-23-20-22-19(25)18(27-20)12-14-6-10-17(26-3)11-7-14/h4-11,13,18H,12H2,1-3H3,(H,22,23,25)/b21-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRLCGMQRZJDWDC-FYJGNVAPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=NN=C2NC(=O)C(S2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=N/N=C\2/NC(=O)C(S2)CC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-2-((E)-(4-(dimethylamino)benzylidene)hydrazono)-5-(4-methoxybenzyl)thiazolidin-4-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-cyclopropyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2436789.png)
![1-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine dihydrochloride](/img/structure/B2436791.png)
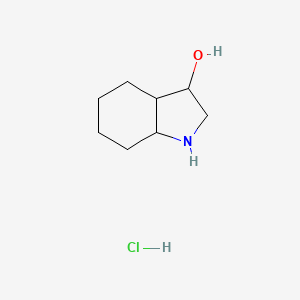
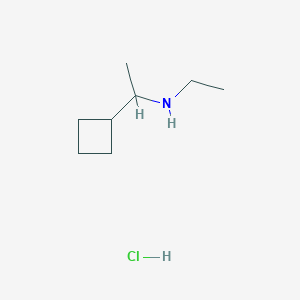
![N-[4-[(E)-2-(1,3-benzothiazol-2-yl)ethenyl]phenyl]-4-methylbenzenesulfonamide](/img/structure/B2436794.png)
![1-[2-[3-(3,4-Dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]-4-ethylpiperazine-2,3-dione](/img/structure/B2436796.png)
![N-(4-methoxyphenyl)-5-methyl-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2436799.png)
![[3-(difluoromethyl)-1-methyl-1H-pyrazol-4-yl]methanamine](/img/structure/B2436801.png)
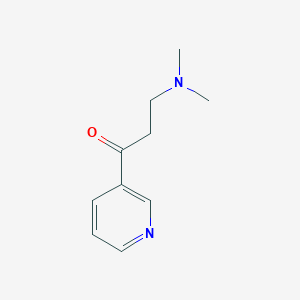
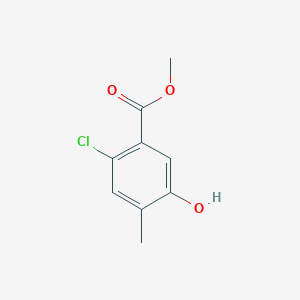

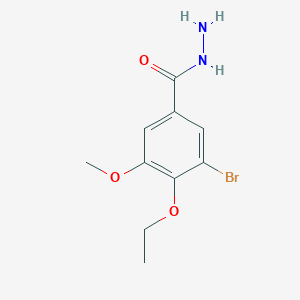
![Tert-butyl 4-(2-(1,1-difluoro-6-azaspiro[2.5]octan-6-yl)-2-oxoethyl)piperidine-1-carboxylate](/img/structure/B2436810.png)
![5-((4-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)